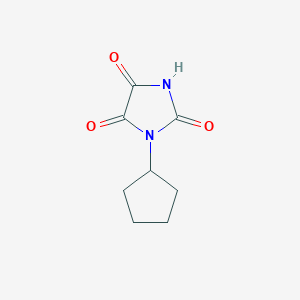

1-Cyclopentylimidazolidine-2,4,5-trione

Übersicht

Beschreibung

WAY-621552 ist eine chemische Verbindung, die in der wissenschaftlichen Forschung aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, einschließlich Chemie, Biologie und Medizin, großes Interesse geweckt hat. Diese Verbindung ist bekannt für ihre einzigartige chemische Struktur und ihre Eigenschaften, die sie zu einem wertvollen Untersuchungsobjekt machen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von WAY-621552 umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen erfordern. Der Syntheseweg beginnt typischerweise mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen durch verschiedene chemische Reaktionen. Zu den gängigen Reagenzien, die bei der Synthese verwendet werden, gehören organische Lösungsmittel, Katalysatoren und spezifische Reaktanten, die die Bildung der gewünschten Verbindung ermöglichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von WAY-621552 beinhaltet die Hochskalierung der Labor-Synthesemethoden, um größere Mengen der Verbindung zu produzieren. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Verfahren wie kontinuierliche Fließreaktoren und automatisierte Synthese-Systeme werden häufig eingesetzt, um eine effiziente Produktion zu erreichen.

Wirkmechanismus

Target of Action

The primary targets of 1-Cyclopentylimidazolidine-2,4,5-trione are acetylcholinesterase and butyrylcholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.

Mode of Action

This compound interacts with its targets by inhibiting the action of acetylcholinesterase and butyrylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, resulting in various physiological effects.

Biochemical Pathways

The inhibition of acetylcholinesterase and butyrylcholinesterase affects the cholinergic pathway. This pathway is involved in transmitting signals in the nervous system. By preventing the breakdown of acetylcholine, this compound prolongs the action of acetylcholine, enhancing the signal transmission in the cholinergic pathway .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic transmission. This can lead to increased muscle contractions, heightened pain responses, and improved cognitive functions due to the increased levels of acetylcholine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of WAY-621552 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of WAY-621552 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient production.

Analyse Chemischer Reaktionen

Reaktionstypen: WAY-621552 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur und Eigenschaften der Verbindung zu modifizieren, wodurch sie für verschiedene Anwendungen einsetzbar wird.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von WAY-621552 verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen, wie Temperatur, Druck und Wahl des Lösungsmittels, spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von WAY-621552 entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können Derivate mit modifizierten funktionellen Gruppen sein, die unterschiedliche chemische und biologische Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

WAY-621552 hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Baustein zur Synthese komplexerer Moleküle verwendet. In der Biologie dient es als Werkzeug zur Untersuchung zellulärer Prozesse und molekularer Wechselwirkungen. In der Medizin wird WAY-621552 auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Krankheiten wie Krebs und neurodegenerativen Erkrankungen. Darüber hinaus hat die Verbindung industrielle Anwendungen, darunter die Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von WAY-621552 umfasst seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung entfaltet ihre Wirkung durch die Bindung an Zielproteine oder Enzyme, die Modulation ihrer Aktivität und den Einfluss auf zelluläre Prozesse. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

WAY-621552 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, WAY-621552 is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the compound has industrial applications, including its use in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

WAY-621552 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Zu ähnlichen Verbindungen gehören solche mit analogen chemischen Strukturen oder funktionellen GruppenEinige ähnliche Verbindungen umfassen WAY-622252 und andere Analoga, die in der Untersuchung von Amyloid-Erkrankungen und Synukleinopathien verwendet werden .

Eigenschaften

IUPAC Name |

1-cyclopentylimidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-6-7(12)10(8(13)9-6)5-3-1-2-4-5/h5H,1-4H2,(H,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMONZOKUDHZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278631 | |

| Record name | 1-Cyclopentyl-2,4,5-imidazolidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40408-47-7 | |

| Record name | 1-Cyclopentyl-2,4,5-imidazolidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40408-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-2,4,5-imidazolidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

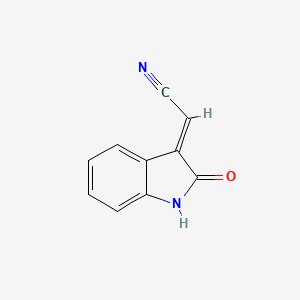

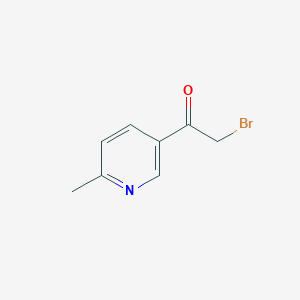

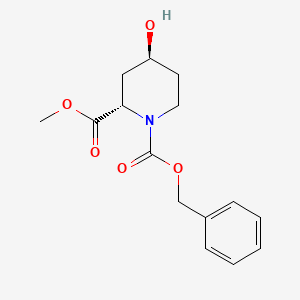

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3265299.png)

![Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B3265330.png)